(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol is a chiral molecule, meaning it exists in two non-superimposable mirror image forms (enantiomers) []. It belongs to the class of organic compounds known as bromohydrins, characterized by the presence of both a bromine atom and a hydroxyl group on adjacent carbon atoms []. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds [, ].
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol is a chiral compound recognized for its significance in organic chemistry. This stereoisomer possesses the same molecular formula as other compounds but differs in the spatial arrangement of its atoms, which can greatly influence its chemical reactivity and interactions. The compound is primarily utilized in the synthesis of more complex molecules, particularly in studies involving stereoselective reactions and the development of pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, predominantly involving the bromination of 2,3-dihydro-1H-inden-1-ol. The synthesis often employs brominating agents such as N-bromosuccinimide in organic solvents under controlled conditions to ensure the desired stereochemistry is achieved.
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol belongs to the class of organic compounds known as brominated alcohols. Its unique stereochemistry categorizes it as a chiral building block, making it valuable in asymmetric synthesis.
The synthesis of (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
The reaction conditions must be carefully controlled to maintain the integrity of the chiral centers. Typically, low temperatures are used to minimize side reactions and ensure selectivity.
The molecular structure of (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol features a dihydroindenyl framework with a hydroxyl group and a bromine atom attached to it. The compound's stereochemistry is defined by the specific configurations at its chiral centers.
Key structural data include:
The compound's unique structure contributes to its reactivity profile and potential applications in synthetic chemistry .
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol undergoes several notable chemical reactions:
These reactions can be utilized to modify the compound for various applications in synthetic organic chemistry and medicinal chemistry.
The mechanism of action for (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol often involves its role as an intermediate in chemical reactions aimed at synthesizing biologically active compounds. Its chiral nature allows for selective interactions in biological systems, influencing pharmacological properties when used in drug development.
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol is typically characterized by:
Key chemical properties include:
These properties are crucial for its handling and application in laboratory settings.
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol has several applications across various fields:
The indane scaffold represents a structurally privileged motif in medicinal chemistry, characterized by a benzene ring fused to a five-membered aliphatic ring. This configuration imparts conformational rigidity while maintaining sufficient flexibility for target interactions. The (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol variant incorporates strategically positioned bromine and hydroxyl groups that serve as synthetic handles for further derivatization. The stereochemistry at C1 and C2 critically influences its three-dimensional orientation, enabling precise molecular recognition in biological systems [2] [7].
The bromohydrin functionality enhances the compound's utility through two key mechanisms: (1) The electron-withdrawing bromine modulates ring electronics, facilitating nucleophilic substitution reactions for scaffold diversification, and (2) The chiral secondary alcohol enables diastereoselective transformations essential for asymmetric synthesis. Crystallographic studies reveal that the trans configuration (C1 and C2 substituents on opposite faces) adopts a pseudo-equatorial orientation that minimizes steric strain, making it particularly suitable for target binding [7] [10].
Table 1: Synthetic Routes to (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol
Method | Yield (%) | Stereoselectivity | Key Reagents/Conditions |
---|---|---|---|
Enzymatic Resolution | 86 | >99% ee | Lipase PS, vinyl acetate |
Bromination of 1-Indanone | 76 | cis/trans mixture | Br₂/AcOH, 0°C |
Epoxide Ring Opening | 95 | trans-specific | HBr, Ether |
Catalytic Asymmetric Synthesis | 97 | 98% ee | Chiral Salen Complex, 40°C |
As a chiral building block, this brominated indanol enables efficient construction of protease inhibitors through stereospecific transformations. The bromine undergoes regioselective displacement by nitrogen nucleophiles to form aminoindanol derivatives, key intermediates for HIV-1 protease inhibitors. Its rigid structure mimics the transition-state geometry of peptide bond hydrolysis, allowing effective enzyme inhibition [2] [8].
The synthetic versatility is demonstrated in hepatitis C virus (HCV) NS3/4A protease inhibitor development. In the synthesis of BI-1230 and related compounds, the (1S,2R) enantiomer serves as the core scaffold upon which peptidomimetic side chains are appended. The hydroxyl group undergoes selective acylation while preserving the bromine for subsequent C-C bond formation via Suzuki-Miyaura cross-coupling [8]. Enantiomeric purity (>99% ee) is maintained throughout these transformations using the naturally occurring (1S,2R) enantiomer, which exhibits superior target affinity compared to its diastereomer [2].
Table 2: Key Protease Inhibitors Synthesized Using (1S,2R)-Bromoindanol
Protease Inhibitor | Therapeutic Target | Key Transformation | Biological Activity |
---|---|---|---|
BI-1230 | HCV NS3/4A | Bromine displacement by pyrazine | IC₅₀ = 3.2 nM |
Danoprevir Intermediate | HCV NS3/4A | Mitsunobu reaction with imidazole | Kᵢ = 0.29 nM |
HIV-PI Analog | HIV-1 protease | Bromohydroxylation of indene | Kᵢ = 1.8 µM |
Telaprevir Derivative | HCV NS3/4A | Pd-catalyzed cross-coupling | EC₅₀ = 9 nM |
The indane scaffold demonstrates remarkable blood-brain barrier permeability due to its balanced lipophilicity (LogP ≈ 1.85-2.04) and low molecular weight (213.07 g/mol). This property facilitates CNS drug development, with (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol serving as a precursor to neuroactive agents including anticonvulsants, dopamine regulators, and migraine therapeutics [4] [5].
Structural modifications of the bromohydrin moiety yield compounds with varied neurological effects: (1) Bromine elimination generates indene oxides that modulate GABA receptors, (2) Hydroxyl group derivatization produces carbamates with anticonvulsant activity, and (3) Ring expansion creates tetralin derivatives that interact with serotonin receptors. Molecular docking studies reveal that the indane scaffold adopts a planar conformation within the hydrophobic pocket of monoamine oxidase B (MAO-B), with the hydroxyl group forming hydrogen bonds to Gln206 [5]. The bromine atom's position influences selectivity between neurological targets – para-substituted analogs show 50-fold greater affinity for 5-HT₂c receptors over dopaminergic targets [5].
The compound's significance in antiviral development stems from its dual functionality: the bromine serves as a leaving group for nucleophilic substitution, while the hydroxyl enables esterification or oxidation. These transformations produce key intermediates for inhibitors targeting viral proteases and polymerases. The indane ring system provides optimal steric bulk to occupy the S1 pocket of HCV NS3 protease, disrupting polyprotein processing [4] [8].
In hepatitis C drug discovery, the (1S,2R) enantiomer undergoes stereospecific conversion to cyclopropylaminoindanol derivatives present in telaprevir and boceprevir analogs. X-ray crystallography confirms that the indane scaffold maintains coplanar alignment with catalytic His57 in the NS3/4A active site, while the introduced cyclopropyl group occupies the adjacent hydrophobic cavity [8]. Structure-activity relationship (SAR) studies demonstrate that 4,7-dichloro substitution on the indane ring enhances antiviral potency 20-fold against HCV genotype 1b by improving interactions with Leu135 and Val158 [8] [10].
Table 3: Antiviral Applications of Brominated Indanol Derivatives
Viral Target | Derivative Class | Mechanism of Action | Reported Efficacy |
---|---|---|---|
HCV NS3/4A | Cyclopropylaminoindanols | Competitive active-site inhibition | EC₅₀ = 2-15 nM |
SARS-CoV-2 Mᵖʳᵒ | Ketone derivatives | Zinc-ejecting protease inhibition | IC₅₀ = 0.8 µM |
HIV-1 Reverse Transcriptase | Azidoindanols | Non-nucleoside inhibition (NNRTI) | IC₅₀ = 40 nM |
Herpes Polymerase | Phosphonate analogs | Chain termination | EC₅₀ = 0.12 µM |
The indane scaffold serves as a rigid isostere for acetylcholine in acetylcholinesterase (AChE) inhibitor design. Molecular modeling reveals that (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol adopts a binding pose overlapping with the catalytic triad (Ser200-His440-Glu327) of human AChE. The bromine atom enhances binding through halogen bonding with Gly118 and Gly119 in the oxyanion hole, increasing residence time 3-fold compared to non-halogenated analogs [5].
Structure-based optimization involves: (1) Oxidation of the alcohol to ketone for enhanced π-stacking with Trp84, (2) Benzylamine substitution at the bromine position to mimic donepezil's pharmacophore, and (3) Ring fluorination to modulate electron density. These modifications yield dual-binding site inhibitors where the brominated indane occupies the catalytic anionic site (CAS), while appended benzylpiperidine moieties extend into the peripheral anionic site (PAS). The most potent analog exhibits IC₅₀ = 12 nM against human AChE – 50-fold more potent than the parent bromohydrin [5]. The stereochemistry critically influences activity: (1S,2R) enantiomers show 100-fold greater inhibition than (1R,2S) counterparts due to optimal positioning of the bromine toward the gorge exit [5].
Table 4: Acetylcholinesterase Inhibitors Derived from Brominated Indanols
Inhibitor Structure | AChE IC₅₀ (nM) | BChE Selectivity | Key Structural Features |
---|---|---|---|
Bromohydrin (parent) | 1200 | 0.8 | Unmodified scaffold |
2-Benzylamino-1-indanol | 42 | 15 | Amine substitution at C2 |
1-Indanone derivative | 28 | 35 | Ketone at C1, bromine at C2 |
5,6-Dimethoxy-2-bromo-1-indanol | 15 | 120 | Methoxy groups for PAS interaction |
Spiro-pyrrolidine indane | 12 | 220 | Rigid spacer for dual-site binding |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2